2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride
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Overview
Description
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride typically involves the formation of the tetrazole ring through a [2+3]-cycloaddition reaction between a nitrile and an azide . This reaction is often carried out in the presence of a catalyst, such as a strong Lewis acid or an amine salt, to facilitate the in situ generation of hydrazoic acid . The reaction conditions usually require moderate temperatures and inert atmospheres to prevent the decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be carried out on the sulfanyl group, converting it to a thiol or a disulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Introduction of various functional groups on the phenyl rings.
Scientific Research Applications
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can mimic the carboxylate group, allowing it to bind to various enzymes and receptors, thereby modulating their activity . The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-sulfamoylphenyl)methyl]acetamide
- 2-(1-methyltetrazol-5-yl)sulfanyl-N-phenacylacetamide
- 2-[(1-methyltetrazol-5-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide
Uniqueness
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride is unique due to its specific combination of the tetrazole ring and the phenyl groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S.ClH/c1-22-17(19-20-21-22)23-12-11-18-13-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,18H,11-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPVBIPQDMSJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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